molecular formula C7H9BO3 B13853911 2-(Furan-2-yl)-1,3,2-dioxaborinane

2-(Furan-2-yl)-1,3,2-dioxaborinane

Cat. No.: B13853911
M. Wt: 151.96 g/mol
InChI Key: OJANTTBMXMAPNT-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)-1,3,2-dioxaborinane is an organic compound that belongs to the class of heterocyclic compounds It features a furan ring fused with a dioxaborinane moiety The furan ring is a five-membered aromatic ring containing one oxygen atom, while the dioxaborinane ring includes boron and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Furan-2-yl)-1,3,2-dioxaborinane typically involves the reaction of furan derivatives with boron-containing reagents. One common method is the reaction of furan-2-carbaldehyde with boronic acid or boronate esters under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 2-(Furan-2-yl)-1,3,2-dioxaborinane undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: Reduction reactions can convert the furan ring to tetrahydrofuran derivatives.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the furan ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed.

Major Products:

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

2-(Furan-2-yl)-1,3,2-dioxaborinane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific enzymes or receptors.

    Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(Furan-2-yl)-1,3,2-dioxaborinane involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the boron atom can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    Furan-2-carbaldehyde: A precursor in the synthesis of 2-(Furan-2-yl)-1,3,2-dioxaborinane.

    Furan-2,3-dione: An oxidation product of furan derivatives.

    Tetrahydrofuran: A reduced form of furan.

Uniqueness: this compound is unique due to the presence of the dioxaborinane ring, which imparts distinct chemical reactivity and potential for forming stable complexes with various substrates. This makes it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C7H9BO3

Molecular Weight

151.96 g/mol

IUPAC Name

2-(furan-2-yl)-1,3,2-dioxaborinane

InChI

InChI=1S/C7H9BO3/c1-3-7(9-4-1)8-10-5-2-6-11-8/h1,3-4H,2,5-6H2

InChI Key

OJANTTBMXMAPNT-UHFFFAOYSA-N

Canonical SMILES

B1(OCCCO1)C2=CC=CO2

Origin of Product

United States

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